4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride
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Overview
Description
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its unique structure, which includes a benzoic acid moiety linked to a hydroxypyrrolidine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride typically involves the reaction of benzoic acid derivatives with hydroxypyrrolidine under specific conditions. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of substituted benzoic acid derivatives .
Scientific Research Applications
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
- 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride .
Uniqueness
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxypyrrolidine group, in particular, contributes to its reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H |
InChI Key |
BNNDWJCVRUZFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
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